

Application Note: Trace-Level UPLC Quantification of 2-Hydroxydecanal Fingolimod

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Compound of Interest

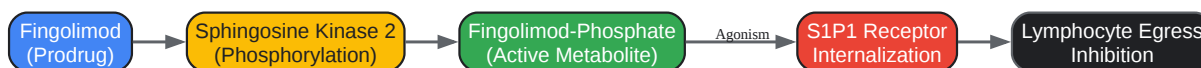
Compound Name: 2-Hydroxydecanal Fingolimod

Cat. No.: B13433108

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Introduction & Clinical Context

Fingolimod hydrochloride is a pioneering immunomodulating drug primarily utilized in the management of relapsing forms of multiple sclerosis[1]. Administered as a prodrug, it undergoes in vivo phosphorylation by sphingosine kinase 2 to form fingolimod-phosphate. This active metabolite acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, inducing the internalization and degradation of S1P1 receptors[1]. This mechanism effectively sequesters lymphocytes within lymph nodes, preventing their egress and subsequent contribution to autoimmune neurodegeneration[1][2].



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Caption: Mechanism of Action: Fingolimod Phosphorylation and S1P Receptor Modulation.

During the multi-step chemical synthesis and subsequent shelf-life of Fingolimod, various process-related impurities and degradation products can emerge[2][3]. Rigorous impurity

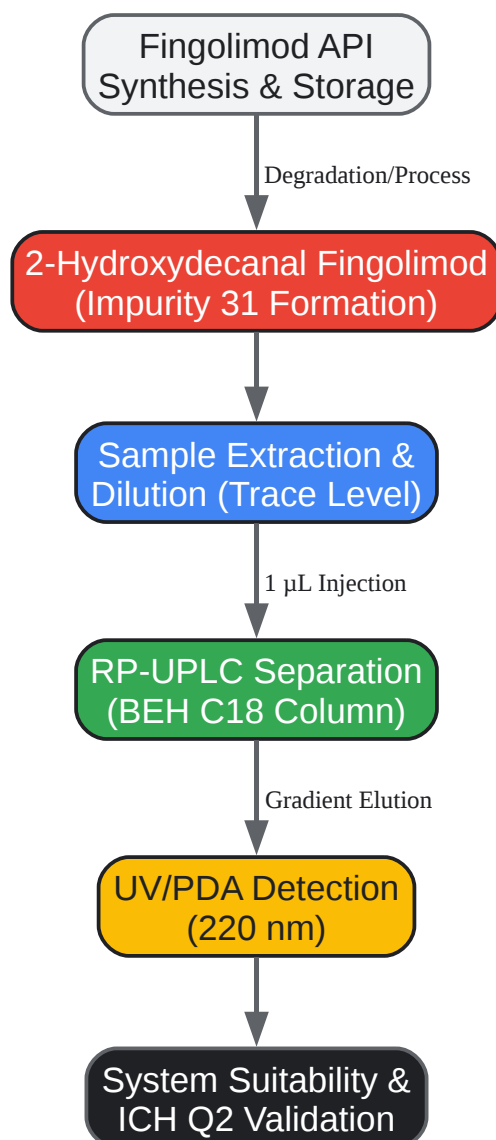
profiling is mandated by regulatory bodies (e.g., ICH Q3A/B) to ensure drug safety, as trace impurities can adversely impact stability, bioavailability, and toxicity[1].

One critical analyte is **2-Hydroxydecanal Fingolimod** (CAS No. 1807606-93-4), also designated as Fingolimod Impurity 31 or Fingolimod M29[4][5]. This specific impurity arises from the modification of the parent drug's aminodiol moiety, resulting in a highly lipophilic octadecanamide derivative[4].

Analytical Rationale: Causality in Method Design

To achieve trace-level quantification of **2-Hydroxydecanal Fingolimod**, Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection is the gold standard[1][6]. The transition from conventional HPLC to UPLC is a fundamental requirement for resolving structurally similar lipophilic impurities[1].

- **Stationary Phase Thermodynamics:** We employ a sub-2- μm Ethylene Bridged Hybrid (BEH) C18 column[6]. The smaller particle size flattens the van Deemter curve at higher flow velocities, delivering exceptional theoretical plate counts. The C18 ligand provides the necessary hydrophobic retention to separate the heavily alkylated **2-Hydroxydecanal Fingolimod** from the parent API.
- **Mobile Phase Causality & pH Control:** Fingolimod contains a primary amine with a pKa of approximately 7.8. If analyzed at a neutral pH, the amine exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica backbone. By buffering the mobile phase to an acidic pH (e.g., pH 3.0 using potassium dihydrogen phosphate or trifluoroacetic acid), the amine is fully protonated[3][6]. This ensures a uniform charge state, sharp peak symmetry, and reproducible retention times.
- **Gradient Elution Dynamics:** Because **2-Hydroxydecanal Fingolimod** is significantly more hydrophobic than the parent molecule, an isocratic elution would result in unacceptably long retention times and band broadening. A gradient method—initiating with a high aqueous ratio to retain polar degradants and ramping to 90% organic modifier (Acetonitrile)—is critical to elute the impurity efficiently[1][3].



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Caption: Workflow for Trace-Level UPLC Profiling of **2-Hydroxydecanal Fingolimod**.

Experimental Protocol

Every protocol described herein functions as a self-validating system. The inclusion of system suitability testing (SST) ensures that the chromatographic environment is optimal before any sample is injected.

Chromatographic Conditions

The following parameters are scaled and optimized for UPLC execution based on established stability-indicating methods[3][6].

Table 1: UPLC Chromatographic Parameters

Parameter	Specification
Column	Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A	20 mM KH ₂ PO ₄ , pH 3.0 ± 0.05 (adjusted with dilute H ₃ PO ₄)
Mobile Phase B	Acetonitrile : Water (90:10 v/v)
Elution Mode	Gradient (Ramping to 90% B over 12 minutes)
Flow Rate	0.4 mL/min
Column Temperature	45 °C
Detection Wavelength	220 nm (Photodiode Array)
Injection Volume	1.0 μL

Step-by-Step Methodology

- **Buffer Preparation:** Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 μm membrane to prevent UPLC system blockages.
- **Diluent Preparation:** Utilize a mixture of Methanol and Water (50:50, v/v) to ensure complete dissolution of both the polar API and the highly lipophilic 2-Hydroxydecanal impurity.
- **Standard Preparation (Self-Validation Baseline):** Prepare a primary stock solution of **2-Hydroxydecanal Fingolimod** reference standard at 1 mg/mL[5]. Dilute sequentially with the diluent to a working concentration of 0.5 μg/mL. This represents the typical 0.1% specification limit relative to a 500 μg/mL API concentration.

- **Sample Preparation:** Accurately weigh 25 mg of Fingolimod API and transfer it to a 50 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 500 µg/mL[1].
- **Forced Degradation (Method Validation):** To validate the stability-indicating nature of the method, subject 1 mL of the API stock to 1 N HCl at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to 50 µg/mL[1]. Analyze to confirm that **2-Hydroxydecanal Fingolimod** and other degradants are completely resolved from the parent peak[6].

Data Presentation & Expected Results

To guarantee trustworthiness, the analytical run must meet predefined System Suitability criteria prior to data integration. The expected performance metrics align with ICH Q2 validation guidelines for related substances[3][6].

Table 2: System Suitability and Validation Parameters

Parameter	Acceptance Criteria (ICH Q2)	Expected Result
Resolution (API vs Impurity 31)	> 2.0	> 3.5
Tailing Factor (Impurity 31)	< 1.5	1.1
%RSD of Standard Area (n=6)	< 2.0%	0.8%
Limit of Detection (LOD)	S/N > 3:1	~0.015 µg/mL
Limit of Quantification (LOQ)	S/N > 10:1	~0.050 µg/mL
Linearity (R ²)	> 0.999	> 0.9995

References

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